molecular formula C20H20N4O2 B2497388 3-(1-(6-methylnicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034533-92-9

3-(1-(6-methylnicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one

货号: B2497388
CAS 编号: 2034533-92-9
分子量: 348.406
InChI 键: GOVDTSHWTPTLMH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-(1-(6-Methylnicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic small molecule featuring a quinazolin-4(3H)-one core, a scaffold recognized as a privileged structure in medicinal chemistry due to its wide range of biological activities . The quinazolin-4(3H)-one moiety is a versatile pharmacophore known to interact with various enzyme active sites, particularly in kinase domains. It commonly acts as a hinge-binding motif that occupies the ATP-binding pocket of target enzymes, making derivatives of this scaffold promising candidates in the development of protein kinase inhibitors . Compounds based on this structure have been extensively investigated for their potent anticancer properties, functioning through mechanisms such as the inhibition of key kinases like VEGFR-2, EGFR, and other protein kinases involved in cell proliferation and angiogenesis . Furthermore, this core structure is found in molecules with significant antimicrobial activity, including against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . The specific molecular architecture of this compound, which incorporates a piperidine linker and a nicotinoyl subunit, is designed to explore and modulate these biological pathways. This product is intended for research purposes to further elucidate its specific mechanism of action, binding affinity, and potential therapeutic applications in cellular and biochemical assays. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

属性

IUPAC Name

3-[1-(6-methylpyridine-3-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-14-8-9-15(11-21-14)19(25)23-10-4-5-16(12-23)24-13-22-18-7-3-2-6-17(18)20(24)26/h2-3,6-9,11,13,16H,4-5,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVDTSHWTPTLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-(1-(6-methylnicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Common Name : this compound
  • CAS Number : 2034533-92-9
  • Molecular Formula : C20H20N4O2
  • Molecular Weight : 348.4 g/mol

The biological activities of this compound can be attributed to several mechanisms, including:

  • NLRP3 Inflammasome Inhibition : Recent studies have shown that quinazolinone derivatives can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. For example, a related compound demonstrated an IC50 value of 5 μM in inhibiting IL-1β release from ATP-stimulated J774A.1 cells, indicating potential anti-inflammatory properties .
  • Anticancer Activity : The quinazoline scaffold has been associated with various anticancer activities. Compounds with similar structures have shown significant cytotoxicity against multiple cancer cell lines, including MCF-7 and A549, with IC50 values often below 10 μM . The structural modifications, such as the introduction of piperidine moieties, may enhance these effects.

Biological Activities

The following table summarizes the key biological activities associated with this compound and related compounds:

Activity Mechanism Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits NLRP3 inflammasome
AntibacterialDisrupts bacterial cell wall synthesis
AntidiabeticInhibits DPP-IV enzyme

Case Studies

  • Anticancer Efficacy :
    A study evaluated the effectiveness of quinazoline-based hybrids against various cancer cell lines. The results indicated that modifications to the piperidine ring significantly improved cytotoxicity profiles. For instance, compounds with bulky substituents showed enhanced inhibitory effects on cell proliferation, suggesting that structural optimization is crucial for developing effective anticancer agents .
  • Inflammation and Pain Management :
    Another investigation focused on the anti-inflammatory properties of quinazolinones. The study revealed that certain derivatives could effectively reduce inflammation markers in vitro and in vivo models. This suggests potential applications in treating chronic inflammatory conditions .

相似化合物的比较

Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives exhibit significant structural diversity, with variations in substituents at the N-3 position and the quinazolinone core influencing pharmacological profiles. Below is a detailed comparison:

Structural Analogues with Piperidine Substitutions

  • 6-Methyl-3-(piperidin-1-yl)quinazolin-4(3H)-one (CAS: 89805-00-5): This compound lacks the 6-methylnicotinoyl group but shares the piperidine substitution at N-3. It serves as a simpler analogue, highlighting the importance of the nicotinoyl moiety in the target compound for enhanced binding specificity or metabolic stability .
  • PET Tracers for GHS-R1a Imaging (e.g., 18F-labeled Compound 1): These tracers feature a piperidinylmethyl group linked to quinazolinone, with fluorinated or methoxyethyl substituents. Unlike the target compound, these prioritize radiolabeling for imaging rather than therapeutic activity, yet they demonstrate how piperidine modifications enable receptor targeting .

Heterocyclic Substitutions at N-3

  • 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-one: Oxadiazole-substituted derivatives exhibit antimicrobial and anticancer activities. The oxadiazole ring provides rigidity and hydrogen-bonding capacity, differing from the target compound’s flexible nicotinoyl-piperidine chain but underscoring the role of heterocycles in modulating activity .
  • 3-(Thiazol-2-yl)quinazolin-4(3H)-one: Thiazole-linked derivatives show anticonvulsant and antitubercular properties.

Styryl-Substituted Quinazolinones

  • (E)-3-(3-Carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one: Styryl groups at the C-2 position enhance antibacterial activity, likely by improving membrane penetration. The target compound’s lack of a styryl group suggests a different mechanism, possibly prioritizing enzyme inhibition over membrane disruption .

Substituent Effects on Activity

  • Trifluoromethyl and Sulfonyl Groups: Compounds like 2-(dimethylamino)-6-(3-(methylsulfonyl)phenyl)quinazolin-4(3H)-one () demonstrate that electron-withdrawing groups (e.g., CF₃, SO₂) improve metabolic stability and target affinity. The 6-methylnicotinoyl group in the target compound may balance hydrophobicity and hydrogen-bond donor capacity .

Key Research Findings and Trends

  • Structure-Activity Relationship (SAR) :

    • Piperidine substitutions improve blood-brain barrier penetration (e.g., PET tracers ).
    • Electron-deficient substituents (e.g., CN, CF₃) enhance antibacterial potency in styryl derivatives .
    • Heterocycles at N-3 (e.g., oxadiazoles) broaden activity spectra but may reduce selectivity .

常见问题

Q. What are the standard synthetic routes for 3-(1-(6-methylnicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the formation of the piperidine ring followed by nicotinoyl group conjugation and quinazolinone cyclization. Key steps include:

  • Coupling reactions : Use of carbodiimide-based reagents for amide bond formation between the piperidine and nicotinoyl moieties.
  • Cyclization : Acid- or base-mediated cyclization to form the quinazolinone core. Intermediates are characterized via NMR spectroscopy (¹H/¹³C) for structural confirmation and HPLC for purity assessment. Mass spectrometry (HRMS) is critical for verifying molecular weight .

Q. What spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton and carbon environments, confirming substituent positions (e.g., piperidinyl and nicotinoyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₂₂H₂₃N₅O₃) and detects isotopic patterns .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions in drug design .
  • HPLC-PDA : Assesses purity (>95%) and detects impurities .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Antioxidant assays : DPPH radical scavenging to evaluate reactive oxygen species (ROS) inhibition .
  • Anti-inflammatory screening : COX-2 inhibition assays using ELISA or fluorometric methods .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) optimize regioselectivity in the synthesis of related isoxazole or nicotinoyl derivatives?

DFT studies predict transition states and regiochemical outcomes for heterocyclic ring formation. For example:

  • Isoxazole cyclization : Calculations identify whether reactions proceed via concerted or stepwise mechanisms, guiding solvent and catalyst selection .
  • Nicotinoyl conjugation : Electron localization function (ELF) analysis clarifies nucleophilic attack sites on the piperidine ring .

Q. What structural modifications improve the pharmacokinetic profile of quinazolinone derivatives with low oral bioavailability?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance aqueous solubility while retaining membrane permeability .
  • Prodrug strategies : Masking acidic/basic groups (e.g., ester prodrugs) to improve intestinal absorption .
  • Metabolic stability : Replace labile methyl groups with deuterated analogs or fluorine substituents to slow CYP450-mediated degradation .

Q. How do researchers resolve contradictions in IC₅₀ values across different cell lines or assay conditions?

  • Assay standardization : Use identical cell passage numbers, serum concentrations, and incubation times .
  • Solubility correction : Pre-dissolve compounds in DMSO (<0.1% final concentration) and validate stability via LC-MS .
  • Mechanistic studies : Compare target engagement (e.g., kinase inhibition) across cell lines using Western blotting or thermal shift assays .

Q. What in vivo models are appropriate for evaluating the anti-inflammatory efficacy of this compound?

  • Murine carrageenan-induced paw edema : Measures acute inflammation reduction via COX-2 inhibition .
  • Collagen-induced arthritis (CIA) model : Assesses chronic anti-inflammatory and immunomodulatory effects .
  • Pharmacokinetic profiling : Serial blood sampling post-administration to calculate AUC, Cₘₐₓ, and half-life .

Q. How can molecular docking and MD simulations predict binding interactions with biological targets like kinases or GPCRs?

  • Docking (AutoDock Vina) : Screen against kinase ATP-binding pockets (e.g., EGFR, VEGFR) using the compound’s X-ray structure .
  • Molecular Dynamics (GROMACS) : Simulate ligand-receptor stability over 100 ns trajectories; analyze RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with hinge regions) for lead optimization .

Methodological Considerations

Q. What strategies mitigate side reactions during piperidine-nicotinoyl conjugation?

  • Temperature control : Maintain 0–5°C to suppress epimerization during coupling .
  • Catalyst selection : Use HOBt/DMAP to reduce racemization in carbodiimide-mediated reactions .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the desired diastereomer .

Q. How are structure-activity relationship (SAR) studies designed for quinazolinone derivatives?

  • Core modifications : Synthesize analogs with substituted piperidine (e.g., 4-methyl, 3-fluoro) or quinazolinone (e.g., 6-iodo) groups .
  • Bioisosteric replacement : Replace the nicotinoyl group with isonicotinoyl or thienoyl moieties to assess potency shifts .
  • Pharmacological testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition) .

Data Interpretation and Conflict Analysis

Q. How should researchers interpret conflicting data on antioxidant vs. pro-oxidant effects of quinazolinones?

  • Dose-dependent assays : Test a broad concentration range (nM–mM) to identify redox switching thresholds .
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) in live-cell imaging to distinguish extracellular vs. intracellular effects .
  • Enzymatic studies : Evaluate direct interactions with SOD or catalase to rule out off-target pro-oxidant mechanisms .

Q. What computational tools validate the compound’s metabolic pathways and potential toxicity?

  • ADMET Predictor : Simulates Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) and hepatotoxicity .
  • SwissADME : Predicts blood-brain barrier permeability and P-glycoprotein substrate risk .
  • Toxtree : Flags structural alerts (e.g., mutagenic nitro groups) for early toxicity screening .

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